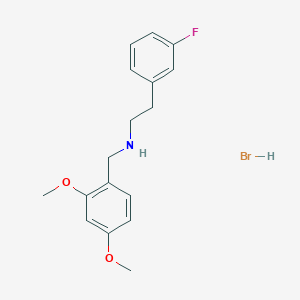

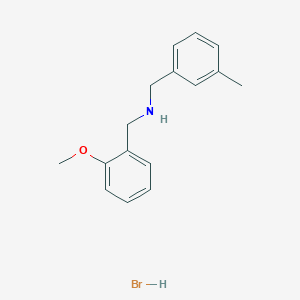

N-(2,4-Dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide; 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide, commonly referred to as “95%”, is a chemical compound with a variety of applications in scientific research. It is a white crystalline solid with a molecular weight of 439.3 g/mol, and is soluble in water, ethanol, and methanol. 95% is mainly used as a reagent in organic synthesis, and has been found to be useful for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules.

Scientific Research Applications

Neurochemical Pharmacology of Psychoactive Substances

Research has demonstrated that various psychoactive substituted N-benzylphenethylamines, which include derivatives similar to N-(2,4-Dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide, act as high potency agonists at 5-HT2A receptors. These compounds, studied for their potential hallucinogenic activity, showed high affinity and full efficacy at 5-HT2A and 5-HT2C receptors. Their biochemical pharmacology suggests potential for hallucinogenic activity with limited psychostimulant effects (Eshleman et al., 2018).

Metabolism of NBOMe and NBOH Compounds

Studies on the metabolism of NBOMe and NBOH compounds, which are structurally similar to N-(2,4-Dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide, identified cytochrome P450 enzymes (CYP3A4 and CYP2D6) as major enzymes involved. These findings are crucial for understanding drug-drug interactions and potential toxicities associated with these compounds (Nielsen et al., 2017).

In Vitro Metabolism and Analytical Characterization

In vitro studies on similar psychoactive substances revealed extensive metabolism into various metabolites via processes like hydroxylation, O-demethylation, and N-debenzylation. These findings aid in understanding the elimination properties of such compounds and developing methods for abuse screening (Kim et al., 2019); (Zuba et al., 2013).

Potential Cardiotoxicity

Investigations into the cardiotoxic effects of NBOMe compounds, structurally related to N-(2,4-Dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide, revealed their potential in inducing adverse cardiac effects. This includes the prolongation of QT intervals and inhibition of potassium channels, underscoring the risks associated with these substances (Yoon et al., 2019).

Discriminative Stimulus Effects and Abuse Potential

Research on the discriminative stimulus effects of various NBOMe compounds in rodents indicated their potential to induce hallucinogenic properties similar to classic hallucinogens. This highlights their potential for recreational use and abuse (Gatch et al., 2017).

Chemical and Pharmacological Analyses

Analytical and pharmacological studies on NBOMe derivatives provided insights into their chemical properties and interaction with serotonin receptors. These findings are essential for understanding their pharmacological profile and potential for causing severe intoxications (Poklis et al., 2015); (Yoshida et al., 2015).

Legal and Regulatory Perspectives

The placement of certain synthetic phenethylamines, closely related to N-(2,4-Dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide, into Schedule I of the Controlled Substances Act, reflects the regulatory response to the abuse potential and public safety concerns associated with these substances (Federal register, 2016).

properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO2.BrH/c1-20-16-7-6-14(17(11-16)21-2)12-19-9-8-13-4-3-5-15(18)10-13;/h3-7,10-11,19H,8-9,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGPLQGRYRJSAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCCC2=CC(=CC=C2)F)OC.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide; 95%](/img/structure/B6352054.png)

amine hydrobromide; 95%](/img/structure/B6352068.png)

amine hydrobromide; 95%](/img/structure/B6352077.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide; 95%](/img/structure/B6352090.png)

amine hydrobromide; 95%](/img/structure/B6352108.png)